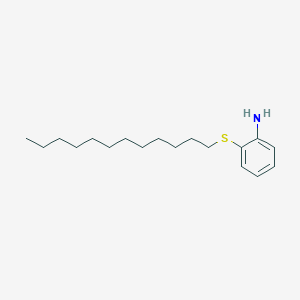

2-(Dodecylthio)-aniline

Description

Structure

3D Structure

Properties

CAS No. |

61900-55-8 |

|---|---|

Molecular Formula |

C18H31NS |

Molecular Weight |

293.5 g/mol |

IUPAC Name |

2-dodecylsulfanylaniline |

InChI |

InChI=1S/C18H31NS/c1-2-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19/h11-12,14-15H,2-10,13,16,19H2,1H3 |

InChI Key |

GKGSIUUNOMZNFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Dodecylthio Aniline

Direct C-S Coupling Strategies for 2-(Dodecylthio)-aniline Synthesis

Direct formation of the C-S bond between the aniline (B41778) ring and the dodecyl group is a primary approach to synthesizing this compound. This can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl thioethers. acsgcipr.org The mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group. nih.gov For the synthesis of this compound, this would typically involve the reaction of a 2-haloaniline with dodecanethiol or its corresponding thiolate.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The presence of electron-withdrawing substituents on the aromatic ring facilitates this reaction by stabilizing the negative charge of the intermediate complex. tib.eu While the amino group of aniline is activating, the reaction can proceed, particularly with a highly reactive leaving group like fluorine. The general strategy involves reacting a 2-haloaniline (e.g., 2-fluoroaniline (B146934) or 2-chloroaniline) with dodecanethiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic dodecanethiolate anion, which then attacks the aromatic ring to displace the halide ion. acsgcipr.orgchemrxiv.org

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH). acsgcipr.org The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity. nih.govbau.edu.lb

Table 1: Representative Conditions for SNAr Thioetherification Reactions

| Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Halopyridine | Various Alkyl Thiols | Various | Acetonitrile | Room Temp. | Moderate | chemrxiv.org |

| 1-Fluoro-2,4-dinitrobenzene | Biothiols | - | Aqueous | 25-37 | N/A (Kinetics) | nih.gov |

| 2-Chloro-3,5-dinitropyridine | Amines | - | DMF/Water | N/A | N/A (Kinetics) | bau.edu.lb |

| 2-L-5-nitrothiophenes | Amines | - | Ionic Liquids | 20-40 | N/A (Kinetics) | nih.gov |

Transition metal catalysis offers a powerful and versatile alternative for C-S bond formation, often under milder conditions than traditional SNAr or Ullmann reactions. researchgate.netumich.edu Both copper and palladium are effective catalysts for this transformation.

The copper-catalyzed Ullmann condensation is a classic method for forming aryl thioethers. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols, however, utilize catalytic amounts of a copper(I) source, such as CuI, in the presence of a ligand and a base. nih.gov For the synthesis of this compound, this would involve coupling a 2-haloaniline (preferably 2-iodoaniline (B362364) or 2-bromoaniline) with dodecanethiol. Ligands like 1,10-phenanthroline (B135089) or amino acids (e.g., L-proline) can accelerate the reaction and improve yields. umich.edu

Palladium-catalyzed cross-coupling reactions are also highly effective for thioetherification. researchgate.netsemanticscholar.org These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the 2-haloaniline. The resulting palladium(II) complex then reacts with the dodecanethiolate, followed by reductive elimination to yield this compound and regenerate the catalyst. nih.gov A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and modulate its reactivity. semanticscholar.orgnih.gov

Table 2: Examples of Transition Metal-Catalyzed Thioetherification

| Catalyst/Ligand | Aryl Halide | Thiol/Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI / Neocuproine | Aryl Iodides | 8-Mercaptoadenine | K₂CO₃ | DMF | 110 | Moderate | umich.edu |

| CuI / L-proline | Aryl Bromides | Imidazoles | K₂CO₃ | [Bmim]BF₄ | 105-115 | Good | researchgate.net |

| PdCl₂ / Xantphos | Aryl Halides | Alkyl Sulfides | KOtBu | Dioxane | 100 | High | nih.gov |

| Pd₂ (dba)₃ / dppf | Alkenyl Bromides | Various Thiols | NaOtBu | Toluene | 80 | High | researchgate.net |

The synthesis of this compound via direct coupling fundamentally involves the reaction between a dodecanethiol derivative and an aniline derivative. In the context of cross-coupling chemistry, the two primary partners are:

Dodecanethiol (or sodium dodecanethiolate): This serves as the sulfur nucleophile.

2-Haloaniline (e.g., 2-bromoaniline, 2-iodoaniline): This acts as the aromatic electrophile.

The reaction is facilitated either by activating the aromatic ring towards nucleophilic attack (SNAr) or by using a transition metal catalyst (e.g., copper or palladium) to mediate the bond formation. chemrxiv.orgnih.gov The choice of methodology depends on the specific substrates, desired reaction conditions (temperature, solvent), and tolerance to various functional groups. Copper-catalyzed systems are often favored for their lower cost, while palladium catalysts can offer broader substrate scope and milder conditions. researchgate.netnih.gov

Synthesis of Anilino-Thioether Precursors and Intermediates

An alternative and highly viable route to this compound involves the preparation of a key intermediate, 2-aminothiophenol (B119425), followed by S-alkylation. This multi-step approach avoids the direct C-S coupling to a pre-formed aniline ring.

The synthesis of 2-aminothiophenol often starts from the cheaper raw material, 2-chloronitrobenzene. ijpsonline.com A common procedure involves reacting 2-chloronitrobenzene with sodium sulfide (B99878) to form di-(2-nitrophenyl)-disulfide. ijpsonline.com This disulfide intermediate is then reduced to yield 2-aminothiophenol. prepchem.com The reduction can be carried out using various reagents, with zinc dust in acetic acid being a conventional method to cleave the disulfide bond and reduce the nitro groups simultaneously. prepchem.com

Once 2-aminothiophenol is obtained, the final step is a standard nucleophilic substitution (SN2 reaction). The thiol group of 2-aminothiophenol is deprotonated with a suitable base (like NaOH or K₂CO₃) to form the thiolate, which then reacts with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane, to furnish the final product, this compound. This alkylation step is typically efficient and proceeds under mild conditions.

Modular Synthetic Approaches to this compound Derivatives

A modular or "building block" approach to synthesis is highly desirable as it allows for the rapid generation of a library of related compounds for screening in various applications. The transition-metal-catalyzed C-S coupling reactions described above are inherently modular, enabling the combination of different aryl and thiol components to produce a diverse range of 2-(alkylthio)-aniline derivatives.

The general synthetic strategy involves the coupling of two key building blocks:

An Aniline-Based Electrophile: This is typically a 2-substituted aniline, such as 2-iodoaniline, 2-bromoaniline, or 2-chloroaniline. The reactivity of the halide generally follows the order I > Br > Cl.

A Sulfur-Based Nucleophile: For the synthesis of the parent compound, this would be 1-dodecanethiol. For derivatives, a wide variety of alkyl or aryl thiols can be employed.

By systematically varying these two components, a matrix of this compound derivatives can be synthesized. For instance, one could explore:

Variation of the Aniline Ring: Starting with substituted 2-haloanilines (e.g., 4-methyl-2-iodoaniline, 5-fluoro-2-bromoaniline), one can introduce additional functional groups onto the aromatic ring of the final product. The tolerance of modern catalyst systems to a wide range of functional groups makes this a viable strategy. uu.nl

Variation of the Thiol Component: While the dodecyl group is specified for the parent compound, the use of different long-chain alkyl thiols (e.g., decanethiol, tetradecanethiol, hexadecanethiol) allows for the tuning of the lipophilicity of the molecule. This is a common strategy in medicinal chemistry and materials science to modify physical properties.

The ligand-free copper iodide system is particularly well-suited for such a modular approach due to its operational simplicity and broad substrate scope. organic-chemistry.org It has been shown to be effective with a range of thiophenols and aryl iodides bearing both electron-withdrawing and electron-donating substituents. uu.nl This flexibility allows for the systematic modification of the electronic properties and steric profile of the target molecules.

| Building Block 1 (Aniline Core) | Building Block 2 (Thiol) | Resulting Derivative Structure |

| 2-Iodoaniline | 1-Dodecanethiol | This compound |

| 4-Methyl-2-iodoaniline | 1-Dodecanethiol | 4-Methyl-2-(dodecylthio)-aniline |

| 2-Iodoaniline | 1-Decanethiol | 2-(Decylthio)-aniline |

| 5-Fluoro-2-iodoaniline | 1-Tetradecanethiol | 5-Fluoro-2-(tetradecylthio)-aniline |

This modularity is a powerful tool for creating chemical diversity from readily available starting materials, facilitating the exploration of structure-activity relationships in various chemical and biological contexts.

Mechanistic Investigations of Reactions Involving 2 Dodecylthio Aniline

Elucidation of C-S Cross-Coupling Reaction Mechanisms

The formation of the C-S bond in aryl thioethers like 2-(dodecylthio)-aniline is a critical transformation in organic synthesis. Modern methods have moved beyond traditional nucleophilic aromatic substitution (SNAr) to include transition-metal-catalyzed processes. researchgate.netchemrxiv.orgnih.govnih.gov Understanding the mechanisms of these reactions is essential for optimizing conditions and expanding their scope.

Recent research has uncovered a novel mechanism for thioetherification that operates under remarkably mild conditions, requiring no light, transition metal catalysts, or external bases. researchgate.netnih.govnih.gov This mechanism, termed Proton Transfer Dual Ionization (PTDI) SNAr, is supported by reaction progress kinetic analysis (RPKA) and computational studies. researchgate.netnih.gov The core of the PTDI mechanism is a pre-equilibrium step involving a rate-limiting proton transfer between the thiol (like dodecanethiol) and the halogenated aromatic precursor. researchgate.netchemrxiv.org This proton transfer results in the simultaneous ionization of both the nucleophile (forming a thiolate) and the electrophile, creating a highly reactive state that precedes an asynchronous, concerted SNAr step. researchgate.netchemrxiv.org This dual ionization pathway circumvents the need for harsh conditions or additives, representing a significant advancement in C-S bond formation. nih.gov

Table 1: Key Features of the Proton Transfer Dual Ionization (PTDI) SNAr Mechanism

| Feature | Description | Reference |

| Activation Method | Proton transfer between the thiol nucleophile and the electrophile. | researchgate.net |

| Key Characteristic | Dual ionization of both reaction partners prior to substitution. | researchgate.netnih.gov |

| Catalysis | Does not require transition metals, light, or exogenous bases. | nih.govnih.gov |

| Rate-Limiting Step | Rate-limiting proton transfer (RLPT) in a pre-equilibrium state. | researchgate.netchemrxiv.org |

| Reaction Type | Asynchronous, concerted nucleophilic aromatic substitution (SNAr). | researchgate.netchemrxiv.org |

Radical Intermediates in Aniline (B41778) Transformations

The aniline moiety can participate in reactions involving radical intermediates. A catalytic system has been developed for the direct alkylation of α-C–H bonds of aniline derivatives, which proceeds through a photoredox mechanism. nih.gov In this process, a photo-induced electron transfer from the amine to the photocatalyst generates a radical cation. nih.gov Subsequent deprotonation of an acidified C-H bond adjacent to the nitrogen atom produces a key α-amino radical species. nih.gov This highly reactive intermediate can then engage in further reactions, such as addition to strained molecules to form new C-C bonds. nih.gov Similarly, theoretical studies on the reaction of aniline with methyl radicals show that the reaction can proceed through various addition and abstraction channels, leading to intermediate products. nih.gov

In many C-S cross-coupling reactions, transition metals play a pivotal role. The mechanism often involves the formation of metal-thiolate complexes as key intermediates. researchgate.netbohrium.com These complexes are typically formed through the reaction of a metal precursor with a thiol, such as dodecanethiol. researchgate.net For instance, copper-catalyzed systems are effective for coupling thiols with aryl halides. researchgate.net In these catalytic cycles, the thiol displaces a halide or another ligand from the metal center, forming a metal-thiolate species. This intermediate then undergoes reductive elimination with the aryl partner to form the desired C-S bond and regenerate the active catalyst. The strong donor ability and high affinity of thiolates for most metal ions make them effective ligands in these catalytic processes. bohrium.com

Mechanistic Aspects of Aniline Reactivity in Thioether Systems

The aniline group imparts specific reactivity to molecules like this compound. Kinetic analyses of reactions involving aniline derivatives reveal complex, multi-step mechanisms. nih.govrsc.org For example, the "declick" reaction, which releases a coupled amine and thiol, was found to proceed through several consecutive steps with comparable rates, as evidenced by UV/vis time-course spectra that lacked clear isosbelstic points. nih.govrsc.org Global data fitting and numerical integration were required to deconvolute the process, revealing a multi-step pathway involving an intermediate where both thiols of a dithiol trigger had added before the aniline leaving group was expelled. nih.govrsc.org

Furthermore, the N-H bonds of the aniline group are susceptible to radical attack. Theoretical studies of the atmospheric oxidation of aniline by OH radicals show that H-abstraction from the -NH2 moiety is a dominant reaction pathway. nih.govacs.org This highlights the potential for the aniline functional group to act as a hydrogen donor in radical-mediated processes.

Table 2: Mechanistic Findings from Kinetic Analysis of an Aniline "Declick" Reaction

| Finding | Mechanistic Implication | Reference |

| Lack of Isosbestic Points | Indicates a complex, multi-step reaction rather than a simple one-to-one conversion. | nih.govrsc.org |

| Global Data Fitting | Required to determine the spectra and time-dependence of each species and intermediate. | rsc.org |

| Multi-Step Process | Revealed an intermediate where a dithiol trigger adds twice before the aniline is expelled. | nih.gov |

| Hammett Plot Analysis | Showed a negative rho value for key steps, indicating a buildup of positive charge (or reduction of negative charge) in the transition state. | rsc.org |

Adsorption Mechanisms at Interfaces

The adsorption of molecules containing an aniline group onto surfaces is governed by a combination of physical and chemical interactions. researchgate.net The mechanism can involve both physisorption and chemisorption. researchgate.netaljest.net Density functional theory (DFT) calculations investigating aniline adsorption on montmorillonite (B579905) surfaces indicate that the process is exothermic and primarily physical in nature. aljest.net Key interactions include hydrogen bonds forming between the hydrogen atoms of the amino group and the basal oxygen atoms of the silicate (B1173343) surface. aljest.net The aromatic ring of the aniline also plays a crucial role, with adsorption occurring primarily via these rings. researchgate.net

Potential adsorption mechanisms for aniline-type molecules at interfaces include:

Hydrogen Bonding : Between the -NH2 group and surface functional groups. researchgate.netaljest.net

π-π Interactions : Involving the aromatic ring and the surface. researchgate.net

Electrostatic Interactions : Dependent on the surface charge and the protonation state of the aniline. researchgate.net

Hydrophobic Interactions : Particularly relevant for the dodecyl chain in this compound, which would favor interaction with nonpolar surfaces. researchgate.net

Van der Waals Forces : General attractive forces between the molecule and the surface. researchgate.net

DFT calculations have also shown that aniline can adopt different stable configurations on metal surfaces, such as horizontal or vertical orientations, which influences the surface coverage and its ability to block other molecules from adsorbing. tue.nl

Table 3: Potential Mechanisms for Adsorption at Interfaces

| Mechanism | Description | Reference |

| Hydrogen Bonding | Interaction between the amine protons and electronegative atoms on the surface. | researchgate.netaljest.net |

| π-π Interactions | Stacking interactions between the aniline's aromatic ring and the surface. | researchgate.net |

| Electrostatic Interaction | Attraction or repulsion based on surface charge and the molecule's protonation state. | researchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar groups (like the dodecyl chain) to associate in aqueous environments or with nonpolar surfaces. | researchgate.net |

| Van der Waals Forces | Weak, non-specific attractions between the molecule and the surface. | researchgate.net |

Derivatization and Structural Diversification of 2 Dodecylthio Aniline

Synthesis of Substituted 2-(Dodecylthio)-aniline Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches, primarily by introducing substituents onto the aniline (B41778) ring either before or after the introduction of the dodecylthio group. A common method involves the ortho-thioarylation of appropriately substituted anilines. This can be accomplished using dual catalysis systems, for instance, with an iron(III) triflimide super Lewis acid and a diphenyl selenide (B1212193) Lewis base to activate a sulfur-transfer reagent. rsc.org This method allows for the efficient formation of the C-S bond at the position ortho to the amino group.

Alternatively, the synthesis can commence from aniline derivatives that already bear the desired substituents on the aromatic ring. These pre-substituted anilines can then undergo reaction with a dodecylthiolating agent to introduce the long alkylthio chain. The specific conditions for these reactions, such as the choice of catalyst and solvent, would be dictated by the nature of the existing substituents to ensure compatibility and high yields.

The introduction of alkyl groups onto the aniline nucleus can also be achieved by heating an aniline with a long-chain alcohol, such as dodecyl alcohol, in the presence of a metal halide catalyst like zinc or cobalt chloride. google.com While this method typically results in a mixture of isomers, it represents a potential route to access various alkyl-substituted precursors for this compound.

A variety of substituted aniline monomers can be synthesized and subsequently polymerized. nih.gov For instance, catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline yields 2-(1-methylbutyl)aniline. nih.gov Such synthetic strategies can be adapted to create a library of this compound derivatives with diverse substitution patterns on the aromatic ring, thereby modulating their physicochemical properties.

Functionalization at the Aniline Nitrogen

The nitrogen atom of the aniline moiety in this compound is a primary site for functionalization, offering a straightforward route to a wide range of N-substituted derivatives. Common transformations include acylation, alkylation, and the formation of ureas and thioureas.

For example, acylation can be readily achieved by treating this compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. These amide derivatives can serve as intermediates for further synthetic manipulations or as final target compounds.

The formation of thiourea (B124793) derivatives is another important functionalization pathway. This can be accomplished by reacting the aniline with isothiocyanates or by a two-step process involving the reaction with a mixture of benzoyl chloride and ammonium (B1175870) thiocyanate, followed by debenzoylation to yield the N-substituted thiourea. researchgate.net This approach allows for the introduction of a variety of substituents on the second nitrogen of the thiourea moiety.

These N-functionalized derivatives can exhibit altered solubility, coordination properties, and reactivity compared to the parent aniline, making them valuable for various applications.

Functionalization at the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The directing effects of the amino and dodecylthio substituents play a crucial role in determining the regioselectivity of these reactions. Both the amino group and the thioether group are ortho-, para-directing activators. However, the position ortho to the amino group and meta to the thioether group, and the position para to the amino group and meta to the thioether group are the most likely sites for substitution.

Strategies for C-H functionalization can also be employed to introduce substituents at specific positions on the aromatic ring. nih.gov For instance, palladium-catalyzed reactions using a directing group on the aniline nitrogen can facilitate selective arylation at the meta-position. nih.gov While this approach often requires the temporary installation of a directing group, it provides a powerful tool for achieving substitution patterns that are not accessible through classical electrophilic substitution.

Furthermore, pre-coordination of the aniline ring to a metal center, such as tungsten, can alter its reactivity and allow for otherwise inaccessible transformations. researchgate.net This strategy can enable reactions like Friedel-Crafts arylation without the typical rearomatization, leading to functionalized cyclohexene (B86901) derivatives. researchgate.net

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can be utilized as a building block for the synthesis of more complex polycyclic and heterocyclic structures. A notable example is the synthesis of phenothiazines, which can be achieved through the intramolecular cyclization of N-aryl-2-(dodecylthio)-aniline derivatives. rsc.org This cyclization can be promoted by either an Ullmann–Goldberg or a Buchwald–Hartwig coupling reaction. rsc.org

Another approach involves the synthesis of thieno[2,3-b]indole derivatives. nih.gov While not a direct cyclization of this compound itself, the underlying principles of constructing a thiophene (B33073) ring fused to an indole (B1671886) can be applied. For example, a substituted aniline could be transformed into an indolin-2-one, which can then undergo thionation and cyclization to form the thienoindole core. nih.gov

The development of processes for the direct and regioselective functionalization of phenothiazine (B1677639) at the 2-position to introduce an alkylthio group has been reported. google.com This suggests that a 2-(dodecylthio)-phenothiazine could potentially be synthesized directly from phenothiazine, offering an alternative route to this class of heterocyclic compounds. The incorporation of the this compound moiety into such fused ring systems significantly expands the chemical space and allows for the generation of compounds with novel electronic and biological properties.

Exploration of Stereochemical Aspects in Derivatives

The exploration of stereochemistry in derivatives of this compound can arise from the introduction of chiral centers or the presence of atropisomerism. While the parent molecule is achiral, derivatization can readily introduce chirality.

For instance, if a substituent introduced on the aromatic ring or at the aniline nitrogen contains a stereocenter, the resulting derivative will be chiral. The synthesis of such derivatives would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies to control the stereochemical outcome.

Another potential source of stereoisomerism is atropisomerism, which can occur in ortho-substituted diaryl systems where rotation around the single bond connecting the two aryl rings is restricted. While this compound itself is not a biaryl system, its derivatives could be. For example, N-arylation of this compound with a bulky ortho-substituted aryl group could lead to a molecule with hindered rotation, potentially allowing for the isolation of stable atropisomers.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 2-(Dodecylthio)-aniline. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the exact molecular mass. This experimental mass can then be compared to the calculated theoretical mass of the proposed molecular formula, C18H31NS.

For this compound, the calculated monoisotopic mass is 293.2177 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the correct elemental composition. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. In addition to the molecular ion ([M]⁺), HRMS spectra often show various adducts, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, which further aid in the confirmation of the molecular weight.

Below is a table of predicted m/z values for common adducts of this compound, which would be used to interpret an experimental HRMS spectrum.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 294.2250 |

| [M+Na]⁺ | 316.2069 |

| [M+K]⁺ | 332.1809 |

| [M-H]⁻ | 292.2104 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of this compound in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the long dodecyl chain. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The incorporation of the alkylthio group can influence the chemical shifts of the ortho and meta protons relative to standard aniline (B41778) researchgate.net. The -NH₂ protons would likely appear as a broad singlet. The dodecyl chain would show a characteristic triplet for the terminal methyl group (~δ 0.9 ppm), a triplet for the methylene (B1212753) group adjacent to the sulfur atom (~δ 2.9 ppm), and a complex series of overlapping multiplets for the other methylene groups in the upfield region (~δ 1.2-1.7 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show four signals for the aromatic carbons, with the carbon attached to the sulfur atom being significantly influenced by the thioether linkage researchgate.net. The twelve carbons of the dodecyl chain would also be resolved, appearing in the upfield aliphatic region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex signals of the dodecyl chain and confirm the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to determine the spatial proximity of atoms. For a flexible molecule like this compound, NOESY could provide insights into the preferred conformation of the dodecyl chain relative to the aniline ring.

The following table summarizes the predicted chemical shifts for the key structural units of this compound based on data from analogous compounds researchgate.netrsc.org.

| Group | Technique | Predicted Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.5 - 7.5 | Four signals in the aromatic region, patterns depend on coupling. |

| Amine Protons (-NH₂) | ¹H NMR | ~3.5 - 4.5 | Broad singlet, position can vary with solvent and concentration. |

| Methylene Protons (-S-CH₂-) | ¹H NMR | ~2.9 | Triplet, deshielded by adjacent sulfur atom. |

| Alkyl Chain Protons (-(CH₂)₁₀-) | ¹H NMR | 1.2 - 1.7 | Complex overlapping multiplets. |

| Terminal Methyl Protons (-CH₃) | ¹H NMR | ~0.9 | Triplet. |

| Aromatic Carbons | ¹³C NMR | 115 - 150 | Six distinct signals, including those bonded to N and S. |

| Alkyl Chain Carbons | ¹³C NMR | 14 - 40 | Multiple signals for the dodecyl chain carbons. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the vibrations of its chemical bonds vscht.cz. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region researchgate.net. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the long dodecyl chain would appear as strong absorptions just below 3000 cm⁻¹ vscht.cz. Other key bands include the C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), the C-N stretching vibration (~1300 cm⁻¹), and the weaker C-S stretching vibration (~600-800 cm⁻¹) nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons researchgate.net. The aniline moiety acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* electronic transitions within the benzene ring. For aniline itself, characteristic absorption peaks are observed around 230 nm and 280 nm researchgate.net. The substitution of the dodecylthio group onto the ring is expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima.

The table below lists the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (dodecyl) | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | ~1600 and ~1500 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Aromatic C-N | Stretch | 1250 - 1340 |

| Alkyl C-S | Stretch | 600 - 800 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C18H31NS. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique serves as a crucial check to complement the molecular formula determination by mass spectrometry.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass | Count | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 18 | 73.65% |

| Hydrogen | H | 1.008 | 31 | 10.64% |

| Nitrogen | N | 14.007 | 1 | 4.77% |

| Sulfur | S | 32.06 | 1 | 10.93% |

Surface Analysis Techniques for Adsorption Studies (e.g., Scanning Electron Microscopy)

Molecules like this compound, which possess a polar head group (the aniline moiety) and a long nonpolar tail (the dodecyl chain), are often investigated for their ability to adsorb onto surfaces, for example, as corrosion inhibitors for metals. tandfonline.comoup.com Surface analysis techniques are vital for studying the formation and morphology of these adsorbed layers.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a material at high magnification. In the context of adsorption studies, SEM is used to compare the surface of a metal (e.g., mild steel) before and after exposure to a corrosive environment, both with and without the presence of this compound. tandfonline.comazom.com

An SEM analysis would typically reveal a smooth, polished metal surface initially. After immersion in an acidic or saline solution without the inhibitor, the SEM image would show a rough, pitted, and damaged surface, characteristic of significant corrosion. researchgate.net In contrast, when the metal is immersed in the same corrosive medium containing this compound, the molecule is expected to adsorb onto the surface, forming a protective film. oup.com An SEM image of this protected surface would appear much smoother and largely free of corrosion damage, demonstrating the effectiveness of the adsorbed layer in preventing the attack of corrosive species. azom.com This visual evidence is critical for confirming the protective action of the compound in adsorption-related applications.

Computational and Theoretical Chemistry Analyses of 2 Dodecylthio Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.comphyschemres.org It is widely employed to determine molecular energies, structural characteristics, and spectroscopic properties with high accuracy. samipubco.comechemcom.com DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311+G(d,p)), are instrumental in optimizing molecular structures and predicting electronic indicators. samipubco.comphyschemres.orgechemcom.comresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO energy level indicates the ability of a molecule to donate an electron, while the LUMO energy level represents its ability to accept an electron. thaiscience.infoscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgnih.gov

For aniline (B41778) and its derivatives, the HOMO and LUMO energy levels are influenced by the nature of substituent groups on the aromatic ring. researchgate.net Electron-donating groups tend to increase the energy levels of the frontier orbitals, whereas electron-withdrawing groups lead to a decrease. researchgate.net The dodecylthio group in 2-(Dodecylthio)-aniline is an electron-donating group, which would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Calculated HOMO and LUMO Energy Levels for Aniline and a Para-Substituted Derivative Calculations performed using the B3LYP/6-311+G(d,p) method. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.77 | 0.31 | 6.08 |

| p-Aminoaniline | -5.19 | 0.44 | 5.63 |

This interactive table presents data for related compounds to illustrate the principles of HOMO-LUMO analysis.

The distribution of electron density in the HOMO and LUMO provides specific information about the sites of electrophilic and nucleophilic attack. The Fukui function, a concept derived from DFT, is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. nih.govscirp.org It is used to identify the most reactive sites within a molecule. nih.goviosrjournals.org

The Fukui function helps in predicting where a molecule will react:

Electrophilic attack: The site with the highest value of the Fukui function for electron removal (f-) is the most likely to be attacked by an electrophile.

Nucleophilic attack: The site with the highest value for electron addition (f+) is the most susceptible to nucleophilic attack.

For aniline derivatives, the amino group and specific positions on the aromatic ring are often the primary sites of interaction, and Fukui functions can quantify the reactivity of these locations. iosrjournals.org

Different computational methods and basis sets can be used to calculate the dipole moment, with results often showing good agreement with experimental values. researchgate.netutq.edu.iq For a molecule like this compound, the presence of the polar amino group and the sulfur atom, combined with the long nonpolar dodecyl chain, will result in a specific dipole moment that influences its physical properties.

Table 2: Calculated Dipole Moment of Aniline using Different Methods researchgate.net

| Method | Basis Set | Dipole Moment (Debye) |

| HF | 6-31G(d) | 1.63 |

| DFT (B3LYP) | 6-31G(d) | 1.55 |

This interactive table shows calculated values for the parent aniline molecule, demonstrating the application of computational methods.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. echemcom.comresearchgate.net It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, an ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the sulfur atom due to the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the amino group would exhibit positive potential. This visual information provides a clear and intuitive understanding of the molecule's reactivity hotspots. thaiscience.info

Molecular Dynamics (MD) Simulations for Interfacial Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.orgrsc.org These simulations are particularly useful for investigating the behavior of molecules at interfaces, such as the interaction between an organic molecule and a surface in a solution. researchgate.netresearchgate.net

For this compound, MD simulations can model its adsorption onto various surfaces (e.g., metal or mineral surfaces). The simulation would track the trajectory of the molecule as it approaches the surface, revealing key information about the adsorption process. rsc.org Parameters that can be analyzed include:

Adsorption Conformation: The orientation of the molecule on the surface. The aniline head group might interact with the surface via its amino and thioether functionalities, while the dodecyl tail could extend away from the surface.

Interaction Energy: The strength of the bond between the molecule and the surface.

Interfacial Structure: The arrangement of both the adsorbate and solvent molecules at the interface. semanticscholar.org

These simulations provide a molecular-level understanding of how this compound forms protective films or interacts with other materials, which is crucial for applications such as corrosion inhibition or surface modification. rsc.org

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy of Adsorption)

Theoretical calculations can be used to determine key thermodynamic parameters associated with the adsorption process, such as the Gibbs free energy of adsorption (ΔG°ads). researchgate.net A negative value for ΔG°ads indicates that the adsorption process is spontaneous. nih.gov

DFT calculations can be used to compute the energies of the isolated this compound molecule, the surface, and the adsorbed molecule-surface system. researchgate.net From these energies, the adsorption energy can be derived. The Gibbs free energy of adsorption can be calculated using the following relationship:

ΔG°ads = G(adsorbed_system) - [G(molecule) + G(surface)] researchgate.net

Kinetic Isotope Effect (KIE) Studies for Reaction Pathways

The Kinetic Isotope Effect (KIE) is a powerful tool in computational and experimental chemistry used to elucidate the mechanisms of chemical reactions. It is observed as a change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. This phenomenon arises from the differences in vibrational frequencies of chemical bonds involving different isotopes; bonds to lighter isotopes are weaker and vibrate at a higher frequency than bonds to heavier isotopes. Consequently, breaking a bond to a lighter isotope typically requires less energy and occurs at a faster rate.

In the context of aniline derivatives, KIE studies can provide critical insights into reaction pathways, particularly those involving the breaking of C-H or N-H bonds. For instance, in reactions such as hydroxylation, halogenation, or oxidation of the aniline core, determining the KIE by replacing hydrogen with deuterium (B1214612) (a heavier isotope of hydrogen) can help identify the rate-determining step of the reaction.

A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide further details about the transition state of the reaction. For instance, a large KIE suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms. Conversely, a small KIE might indicate an early or late transition state.

Hypothetical KIE Data for a Reaction of this compound

To illustrate the application of KIE, consider a hypothetical oxidation reaction at the amino group of this compound. The following table presents hypothetical KIE values for two possible pathways:

| Reaction Pathway | Rate Constant (kH) M⁻¹s⁻¹ | Rate Constant (kD) M⁻¹s⁻¹ | KIE (kH/kD) | Implication |

| Pathway A: Direct Hydrogen Abstraction from N-H Bond | 2.5 x 10⁻³ | 0.4 x 10⁻³ | 6.25 | N-H bond breaking is likely the rate-determining step. |

| Pathway B: Electron Transfer followed by Proton Transfer | 1.8 x 10⁻³ | 1.6 x 10⁻³ | 1.13 | N-H bond breaking is not involved in the rate-determining step. |

This data is illustrative and not based on experimental results for this compound.

Aromaticity and Reactivity Index Computations

Computational chemistry provides a suite of tools to quantify the aromaticity and reactivity of molecules like this compound. These indices are crucial for predicting the molecule's stability, electronic properties, and regioselectivity in various chemical reactions.

Aromaticity Indices

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons. Several computational methods are employed to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Aromatic Stabilization Energy (ASE): ASE is a thermodynamic measure of aromaticity, calculated as the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. A higher ASE indicates greater aromatic stability.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.

Reactivity Indices

Reactivity indices, derived from conceptual density functional theory (DFT), are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: These functions describe the change in electron density at a particular point in a molecule when an electron is added or removed. The Fukui function helps in identifying the sites most susceptible to nucleophilic (f+) and electrophilic (f-) attack.

Local Softness and Hardness: These are related to the Fukui functions and provide information about the local reactivity of different atomic sites in the molecule.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution in a molecule and is useful for predicting sites for electrophilic and nucleophilic attack based on electrostatic interactions.

Hypothetical Aromaticity and Reactivity Data for this compound

The following tables present hypothetical computational data for the aniline ring of this compound.

Aromaticity Indices for the Aniline Ring

| Index | Calculated Value | Interpretation |

| NICS(0) | -9.8 ppm | Aromatic |

| ASE | 25.5 kcal/mol | Moderately Aromatic |

| HOMA | 0.985 | Highly Aromatic |

This data is illustrative and not based on specific computational results for this compound.

Fukui Indices for Selected Atoms of the Aniline Ring

| Atom Position | f+ | f- | Interpretation for Reactivity |

| C4 (para to -NH₂) | 0.12 | 0.05 | Prone to nucleophilic attack |

| C6 (ortho to -NH₂) | 0.08 | 0.15 | Prone to electrophilic attack |

| N (of -NH₂) | 0.03 | 0.25 | Prone to electrophilic attack |

This data is illustrative and not based on specific computational results for this compound.

Applications in Advanced Materials Science

Optoelectronic Materials and Devices

Aniline (B41778) derivatives are integral to the development of optoelectronic materials due to their favorable electronic properties. The incorporation of a dodecylthio group can further enhance solubility and influence molecular packing, which are critical for device performance.

In the field of organic photovoltaics, molecules with donor-acceptor (D-A) architectures are essential for efficient charge separation and transport. Aniline derivatives, with their electron-rich nature, often serve as the electron donor component. The presence of a long alkyl chain, such as the dodecyl group in 2-(Dodecylthio)-aniline, is known to improve the solubility of these materials in organic solvents, which is crucial for solution-based processing of solar cells. nih.govresearchgate.net

Furthermore, the alkylthio side chain can influence the molecular packing and morphology of the active layer in bulk heterojunction solar cells. nih.gov Proper molecular arrangement is key to achieving high charge carrier mobility and, consequently, higher power conversion efficiencies. Research on small molecules with alkylthio-thienyl side chains has demonstrated power conversion efficiencies of up to 9.20%, underscoring the potential of sulfur-containing alkyl chains in designing efficient donor materials for OSCs. nih.gov While specific performance data for this compound in OSCs is not extensively documented, its structural motifs are found in high-performance materials, suggesting its potential as a building block or a standalone donor material.

Aniline derivatives are known for their fluorescent properties. researchgate.netnih.gov The fluorescence of these compounds, typically observed from their non-ionized or neutral forms, can be tuned by modifying their chemical structure and environment (e.g., solvent polarity, pH). nih.gov The electronic transition responsible for fluorescence in aniline derivatives is often a charge transfer transition.

Table 1: General Photophysical Properties of Aniline Derivatives

| Property | Typical Observation in Aniline Derivatives | Reference |

|---|---|---|

| Fluorescence | Most fluorescent species are the neutral forms, with emission maxima often around 350 nm. | nih.gov |

| Solvatochromism | Stokes shifts often increase with solvent polarity, indicating a charge transfer transition. | researchgate.net |

| Two-Photon Absorption | Can be engineered by creating donor-π-acceptor structures. | researchgate.net |

Materials that absorb and emit light in the near-infrared (NIR) region (700-1700 nm) are crucial for applications such as night vision, telecommunications, and in vivo bio-imaging. The development of organic molecules with strong absorption in the second NIR window (NIR-II, 1000-1700 nm) is particularly desirable due to deeper tissue penetration and lower autofluorescence.

Polyaniline and its derivatives have been shown to possess NIR absorption properties. nih.gov Recent research has demonstrated that functional conjugated polymers derived from water-soluble aniline derivatives can exhibit outstanding NIR-II absorption, making them suitable for photoacoustic imaging and photothermal therapy. nih.gov The synthesis of aniline-based molecules with extended π-conjugation can shift their absorption and emission profiles into the NIR region. The this compound molecule can serve as a synthetic starting point for creating larger, conjugated systems designed for specific NIR applications.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group (-SH) or, as in this case, a thioether which can form a thiolate upon interaction, has a strong affinity for noble metal surfaces like gold, silver, and copper. piketech.com This affinity drives the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). The dodecylthio portion of this compound allows it to form dense, well-packed monolayers on these surfaces.

On gold, alkanethiols form a strong gold-sulfur bond, leading to a well-defined interface. rsc.orgnih.gov The long dodecyl chains would align due to van der Waals forces, creating a densely packed insulating layer. The aniline headgroup would form the outer surface of the monolayer, defining its chemical and physical properties, such as wettability and interfacial energy. Such SAMs can be used for:

Corrosion Protection: The densely packed alkyl chains act as a barrier film, retarding the oxidation of underlying metals like copper. harvard.edu

Molecular Electronics: SAMs can function as dielectric layers or as components in molecular junctions, where the aniline headgroup can be further functionalized.

Surface Patterning: They provide a method for controlling the surface properties of materials at the nanoscale.

The formation and structure of these monolayers can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS). researchgate.net

Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases (mesogens) typically have a rigid core and flexible terminal chains. Aniline derivatives are often used as building blocks for these mesogenic cores.

The structure of this compound, with its semi-rigid aniline head and long, flexible dodecyl tail, is conducive to forming liquid crystalline phases. Studies on symmetric liquid crystal dimers incorporating 4-(alkylthio)aniline units have shown that the length of the alkylthio chain plays a critical role in determining the type of mesophase and the transition temperatures. rsc.orgresearchgate.net For instance, in one series, a smectic C phase only emerged when the terminal alkylthio chain was long (eight or more carbons). researchgate.net The substitution of alkylthio chains for alkyloxy chains generally results in lower clearing temperatures (the temperature at which the material becomes an isotropic liquid). rsc.orgresearchgate.net This effect is attributed to the different steric and electronic properties of the sulfur atom compared to oxygen. The presence of the dodecylthio group in this compound suggests its strong potential for use in formulating liquid crystal mixtures.

Table 2: Phase Transition Behavior of a Symmetric Liquid Crystal Dimer Series Containing 4-(dodecylthio)aniline moieties (mS.O6O.Sm where m=12)

| Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic C (SmC) | 126.8 |

| Smectic C (SmC) to Nematic (N) | 136.9 |

| Nematic (N) to Isotropic (I) | 148.2 |

Data is for a representative system containing dodecylthio aniline units, demonstrating the mesogenic potential. researchgate.net

Organic Thin Film Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components in flexible electronics, displays, and sensors. The active material in an OFET is an organic semiconductor through which charge transport occurs. While polyaniline is a well-known conducting polymer, its use in OFETs can be limited by processability and stability.

Small molecules like this compound could contribute to OFET technology in several ways. Firstly, it could be a monomer for the synthesis of novel, soluble semiconducting polymers. rsc.org Secondly, when used to form SAMs on the gate dielectric or on the source-drain electrodes, it can modify the interface properties. Interfacial modification is critical for reducing charge carrier trapping and improving device performance by lowering contact resistance. The aniline headgroup could facilitate better energy level alignment with other organic semiconductor layers, while the dodecylthio tail provides the necessary self-assembly mechanism on gold electrodes. While direct application as the primary semiconductor in an OFET is less explored, its role as an interfacial modifier holds significant promise.

Antioxidant Research (related dodecylthio compounds)

While direct research into the antioxidant properties of this compound is not extensively documented in publicly available literature, the broader class of compounds containing dodecylthio (-S-C₁₂H₂₅) moieties has been the subject of investigation for their potential as antioxidants. The presence of a sulfur atom and a long alkyl chain can influence the lipophilicity and radical scavenging capabilities of these molecules. Insights can be drawn from studies on structurally related dodecylthio compounds and alkylthio aniline derivatives.

The antioxidant activity of organosulfur compounds is often attributed to the ability of sulfur to exist in various oxidation states, allowing it to neutralize reactive oxygen species (ROS). The mechanism can involve electron donation to free radicals, thereby stabilizing them. The long dodecyl chain, being lipophilic, can enhance the solubility of these compounds in lipidic environments, potentially improving their efficacy in protecting cell membranes and other fatty tissues from oxidative damage.

Detailed Research Findings

Research into compounds that merge a dodecylthio group with known antioxidant pharmacophores, such as phenols, has yielded promising results. For instance, derivatives of quercetin (B1663063), a natural flavonoid antioxidant, have been chemically modified to include (dodecylsulfanyl)methyl groups. A study on these derivatives demonstrated their effectiveness in terminating oxidation chains. The mono-, bis-, and tris[(dodecylsulfanyl)methyl]-substituted quercetin derivatives were found to have stoichiometric inhibition coefficients of 2.0±0.1. Their rate constants for inhibiting styrene (B11656) oxidation were determined to be 5.1 × 10⁵, 4.8 × 10⁵, and 2.9 × 10⁵ L mol⁻¹ s⁻¹, respectively. Furthermore, these synthesized thio-derivatives of quercetin showed a 1.3 to 2.7 times higher ability to inhibit the thermal autooxidation of lard compared to reference antioxidants like α-tocopherol, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).

Another related compound, dodecyl gallate, which features a dodecyl chain attached to gallic acid, is a well-known antioxidant. It demonstrates potent chain-breaking and preventive antioxidant activity. The dodecyl group in dodecyl gallate significantly enhances its ability to inhibit mitochondrial lipid peroxidation compared to its parent compound, gallic acid, highlighting the role of the long alkyl chain in its protective effects against oxidative stress.

Studies on 4-alkylthio-o-anisidine derivatives have also provided evidence for the antioxidant potential of molecules combining an aniline structure with an alkylthio group. For example, 4-propylthio-o-anisidine was shown to inhibit the autoxidation of rat brain homogenate and suppress the increase in plasma malondialdehyde levels induced by lipopolysaccharide in mice. This suggests that the alkylthio-aniline scaffold can be effective against lipid peroxidation.

The following table summarizes the antioxidant activity data found for related dodecylthio compounds. It is important to note that the assay methods and conditions can vary between studies, which may affect direct comparisons.

Antioxidant Activity of Dodecylthio-Related Compounds

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Mono[(dodecylsulfanyl)methyl]-substituted quercetin | AIBN-initiated oxidation of styrene | Rate constant: 5.1 × 10⁵ L mol⁻¹ s⁻¹ | |

| Bis[(dodecylsulfanyl)methyl]-substituted quercetin | AIBN-initiated oxidation of styrene | Rate constant: 4.8 × 10⁵ L mol⁻¹ s⁻¹ | |

| Tris[(dodecylsulfanyl)methyl]-substituted quercetin | AIBN-initiated oxidation of styrene | Rate constant: 2.9 × 10⁵ L mol⁻¹ s⁻¹ | |

| (Dodecylsulfanyl)methyl quercetin derivatives | Thermal autooxidation of lard (133 °C) | 1.3-2.7 times more effective than α-tocopherol, BHT, and BHA | |

| Dodecyl Gallate | Inhibition of mitochondrial lipid peroxidation | Effective inhibitor (unlike parent compound gallic acid) | |

| 4-Propylthio-o-anisidine | Inhibition of rat brain homogenate autoxidation | Demonstrated inhibitory activity |

Catalytic Roles and Ligand Chemistry of 2 Dodecylthio Aniline Derivatives

Design and Synthesis of 2-(Dodecylthio)-aniline-Based Ligands for Metal Catalysis

The design of ligands based on the this compound scaffold primarily revolves around modifying the aniline (B41778) nitrogen to create multidentate chelating agents. A common and effective strategy is the formation of Schiff base ligands through the condensation reaction of the primary amine with various aldehydes. This approach allows for the facile introduction of additional donor atoms and the tuning of steric and electronic properties of the resulting ligand.

Table 1: Synthesis of 2-butylthioaniline

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|

Systematic studies based on 1H NMR and 13C NMR have indicated that in simple systems like 2-butylthioaniline, the alkylthio group acts as a weak electron-withdrawing group. This is attributed to a combination of factors, including the energy mismatch between the carbon and sulfur atomic orbitals, which hinders the electron-donating resonance of the alkylthio group to the aromatic ring. Additionally, the ring electrons may delocalize into the vacant 3d orbitals of sulfur. researchgate.net However, in more conjugated systems, the same alkylthio group can behave as a resonance electron-donating group. researchgate.net

Once the 2-(alkylthio)-aniline backbone is synthesized, it can be readily converted into Schiff base ligands. For example, 2-(methylthio)-aniline has been condensed with halogenated salicylaldehydes to produce N-[2-(methylthio)-phenyl]salicylaldimine derivatives. These Schiff bases are effective ligands for coordinating with transition metal ions. mdpi.com The synthesis involves the direct reaction of the aniline derivative with the corresponding aldehyde, often in a solvent like methanol (B129727) or ethanol (B145695), to yield the imine product. mdpi.comorganic-chemistry.org

Schiff base ligands derived from substituted anilines are known to coordinate with a variety of metal ions, forming stable complexes with applications in catalysis and materials science. organic-chemistry.orgcore.ac.uk The imine nitrogen and another donor group, such as a hydroxyl group from a salicylaldehyde (B1680747) precursor, can chelate to a metal center. mdpi.com

Application in Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgwikipedia.orgyoutube.commatthey.com The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. These ligands play a crucial role in stabilizing the catalyst, promoting oxidative addition and reductive elimination steps, and influencing the substrate scope.

While there is extensive research on a wide variety of phosphine (B1218219) and N-heterocyclic carbene ligands for these reactions, specific applications of ligands derived from this compound or its shorter alkyl chain analogues are not prominently reported in the literature. The combination of a soft thioether donor and a nitrogen atom could, in principle, offer unique electronic and steric properties to a metal catalyst.

The Heck reaction , which couples aryl or vinyl halides with alkenes, relies on palladium catalysts that can efficiently undergo oxidative addition and migratory insertion. organic-chemistry.orgyoutube.comlibretexts.org The ligand environment is critical for catalyst stability and activity.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The amine base used in the reaction plays a role in the catalytic cycle. Ligands can influence the efficiency of both the palladium and copper components. In a related context, the synthesis of 2-ethynylaniline (B1227618) derivatives has been achieved through Sonogashira cross-coupling of o-iodoanilines with terminal alkynes, demonstrating the utility of this reaction for functionalizing aniline-type molecules. nih.gov

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling amines with aryl halides. wikipedia.org The development of specialized, bulky, and electron-rich phosphine ligands has been a key factor in the broad success of this reaction. wikipedia.orgmatthey.comnih.gov

Although direct examples are lacking for 2-(alkylthio)-aniline based ligands in these specific cross-coupling reactions, the general principles of ligand design suggest that such compounds could be of interest for future catalyst development.

Investigation of Coordination Properties with Transition Metals

The coordination chemistry of ligands derived from 2-(alkylthio)-anilines has been explored, particularly through the formation of Schiff base complexes. The resulting imine-thioether ligands can act as bidentate or tridentate chelators, coordinating to transition metals through the imine nitrogen, the thioether sulfur, and potentially another donor atom introduced from the aldehyde precursor.

Table 2: Crystallographic Data for Schiff Bases Derived from 2-(Methylthio)-aniline

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine | C14H12BrNOS | Monoclinic | P21/c | mdpi.com |

These Schiff base ligands form stable complexes with various transition metals. The coordination typically involves the nitrogen of the imine group and the oxygen of the phenolate (B1203915) (from the salicylaldehyde). The thioether sulfur can also participate in coordination, leading to the formation of five- or six-membered chelate rings, which enhances the stability of the metal complex. The geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) is influenced by the nature of the metal ion, its oxidation state, and the specific structure of the ligand. mdpi.com

The electronic properties of these complexes can be tuned by varying the substituents on the aromatic rings of both the aniline and aldehyde precursors. This modulation of the electronic environment around the metal center is key to their potential application in catalysis.

Role as Reagents in Metal-Catalyzed Organic Transformations

Beyond their role as ligands, aniline derivatives themselves can be important substrates and reagents in a variety of metal-catalyzed organic transformations. These reactions often target the functionalization of the aromatic ring or the transformation of the amino group.

One-pot reductive amination of aldehydes with nitroarenes, which proceed via an aniline intermediate, is a common method for synthesizing N-substituted anilines, and these reactions are often catalyzed by transition metals like palladium. mdpi.com This highlights the role of the aniline moiety as a key intermediate in catalytic C-N bond formation.

Furthermore, aniline derivatives can be synthesized through catalytic methods. For example, copper-catalyzed additions of Grignard reagents to in situ generated aza-p-quinone methides provide a route to substituted anilines. nih.gov

A notable transformation involving the thioether functionality is the palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers. rsc.org This type of reaction demonstrates the potential for the C-S bond in compounds like this compound to be involved in catalytic cycles, either through cleavage or formation.

Additionally, a synthetic route for alkylthio benzene (B151609) derivatives has been developed through the diazotization of aromatic amines followed by nucleophilic displacement with a thiol. utrgv.edu While this specific method is not metal-catalyzed, it represents a fundamental transformation of the aniline group that can be used to synthesize thioether-substituted aromatic compounds.

Polymer Science and Functional Macromolecules

Incorporation of 2-(Dodecylthio)-aniline into Conducting Polymers (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is a well-known conducting polymer recognized for its environmental stability and tunable electrical properties. researchgate.netdu.ac.ir However, its application is often limited by poor solubility in common organic solvents. rroij.com To overcome this, aniline (B41778) monomers can be functionalized with substituents, such as the dodecylthio group on this compound, to enhance the processability of the resulting polymer without compromising its conductive properties. rroij.com The steric and electronic effects of the substituent play a significant role in the final characteristics of the polymer. rsc.orgnih.gov

The synthesis of functionalized monomers is the foundational step for creating tailored polymers. In this context, this compound serves as a functionalized monomer for creating a polyaniline derivative. The synthesis involves introducing a dodecylthio group onto the aniline ring, typically at the ortho-position. This pre-functionalization of the monomer allows for the direct incorporation of the desired side chain during polymerization. This approach is often preferred over post-polymerization modification, as it can be difficult to achieve complete and uniform functionalization on an existing polymer chain. The presence of the dodecylthio group is intended to increase the solubility of the final polymer in organic solvents. researchgate.netrroij.com

The polymerization of aniline and its derivatives is commonly achieved through chemical oxidative polymerization. rroij.comnih.gov In a typical procedure, the this compound monomer would be dissolved in an acidic solution, such as hydrochloric acid (HCl). nih.gov An oxidizing agent, commonly ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then added dropwise to initiate the polymerization. researchgate.netnih.gov The reaction proceeds over several hours, resulting in the formation of the poly(this compound) salt, which can then be filtered, washed, and dried. nih.gov

The resulting polymer is characterized using a suite of analytical techniques to confirm its structure, composition, and properties. rsc.orgresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the characteristic chemical bonds and functional groups within the polymer structure, confirming the incorporation of the monomer units. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure and composition of the polymer. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-vis) Spectroscopy is employed to study the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length. rsc.orgnih.gov

Scanning Electron Microscopy (SEM) reveals the surface morphology of the polymer, showing structures that can range from granular to fibrous depending on the polymerization conditions. rsc.orgnih.gov

The introduction of the long dodecyl chain is expected to disrupt the interchain packing, thereby improving the polymer's solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov

Role of Dodecylthio-Containing Compounds as Polymerization Reagents

Beyond their role as monomers, compounds containing the dodecylthio group are pivotal as reagents in controlled polymerization methods. These methods allow for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cymitquimica.comsigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the reaction. sigmaaldrich.com The general structure of a RAFT agent allows for the synthesis of well-defined polymers by minimizing termination reactions. sigmaaldrich.com

Dodecylthio-containing compounds, particularly trithiocarbonates, are effective RAFT agents. sigmaaldrich.comresearchgate.net The dodecyl group in these agents helps to control the polymerization of various monomers. These agents enable the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI) and can be used to create complex structures like block copolymers. cymitquimica.comresearchgate.net

Below is a table of representative dodecylthio-containing RAFT agents.

| Compound Name | CAS Number | Formula | Class |

| 4-Cyano-4-[[(dodecylthio)carbonothioyl]thio]pentanoic Acid | 870196-80-8 | C₁₉H₃₃NO₂S₃ | Trithiocarbonate |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | 870196-84-2 | C₁₇H₃₁NS₃ | Trithiocarbonate |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | 461643-01-4 | C₁₇H₃₂O₂S₃ | Trithiocarbonate |

| Cyanomethyl dodecyl trithiocarbonate | 870196-78-4 | C₁₄H₂₅NS₃ | Trithiocarbonate |

Table 1: Examples of Dodecylthio-Containing RAFT Agents. Data sourced from cymitquimica.comsigmaaldrich.com.

The effectiveness of these agents lies in the reversible transfer of the thiocarbonylthio group between active and dormant polymer chains, allowing for controlled chain growth.

Continuous-Flow Microreactor Systems for Polymer Synthesis

Continuous-flow microreactors have emerged as a powerful technology for polymer synthesis, offering significant advantages over traditional batch reactors. uni-mainz.delpp-equipment.pl These systems consist of micro-structured channels with dimensions typically in the sub-millimeter range, which provide a high surface-area-to-volume ratio. uni-mainz.de This characteristic leads to vastly improved heat and mass transfer, allowing for precise control over reaction conditions such as temperature, stoichiometry, and reaction time. uni-mainz.deresearchgate.net

The benefits of using microreactors for polymer synthesis include:

Enhanced Safety: Superior heat dissipation minimizes the risk of thermal runaways, which can be a concern in exothermic polymerizations like that of aniline derivatives. mdpi.comnih.gov

Improved Control: Precise control over residence time and temperature leads to polymers with more uniform properties and narrower molecular weight distributions. researchgate.netnih.gov

Higher Yields: Efficient mixing and rapid heat transfer can reduce the formation of unwanted side products and impurities. lpp-equipment.pl

Scalability: The continuous nature of the process allows for easier scaling from laboratory to production scales. lpp-equipment.pl

For controlled polymerization techniques like RAFT, the precise control offered by microreactors is particularly advantageous for producing well-defined macromolecules. researchgate.net Similarly, the synthesis of conducting polymers like poly(this compound) could benefit from the enhanced temperature control and mixing provided by these systems, potentially leading to materials with improved and more consistent properties. mdpi.comnih.gov

Chemical Sensor Research Employing 2 Dodecylthio Aniline Derivatives

Design of Sensor Architectures with Functionalized Polyanilines

The primary approach to designing chemical sensors based on 2-(Dodecylthio)-aniline derivatives involves the functionalization of a polyaniline (PANI) backbone. Polyaniline is a well-studied conducting polymer known for its environmental stability, ease of synthesis, and tunable conductivity. scispace.com The functionalization is typically achieved through a nucleophilic addition reaction, where the thiol group of a dodecanethiol molecule reacts with the PANI backbone. This process incorporates the dodecylthio group onto the polymer chain, transforming the properties of the pristine PANI.

Resistive sensors are a common architecture for these materials. In this design, a thin film of the functionalized polyaniline is deposited onto a substrate with pre-patterned electrodes. The fundamental principle of operation relies on the change in the electrical resistance of the polymer film upon exposure to a target analyte. researchgate.net The ease of fabrication and integration into electronic devices makes this a widely adopted sensor design.

The introduction of substituents to the aniline (B41778) monomer unit can significantly alter the surface morphology of the resulting polymer. nih.govnih.gov For instance, changes from a heterogeneous hierarchical structure to a more spherical structure have been observed, which can impact the sensor's active surface area and its interaction with analytes. nih.govnih.gov While specific morphological studies on poly(this compound) are not extensively detailed in the provided research, the general principle that substituents influence polymer morphology is a key consideration in sensor design. nih.gov

The creation of multisensor arrays, often referred to as "electronic noses," is another important design strategy. By using a collection of sensors based on different functionalized polyanilines, each with a slightly different sensitivity profile, it is possible to identify a specific analyte from a mixture of volatile compounds.